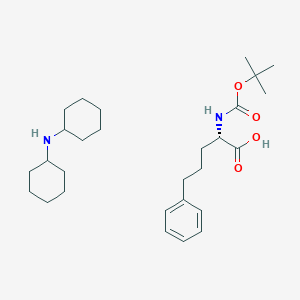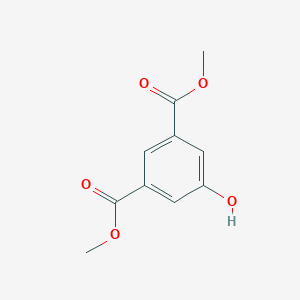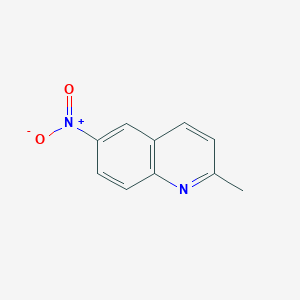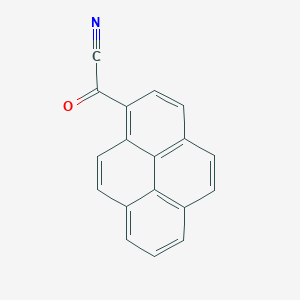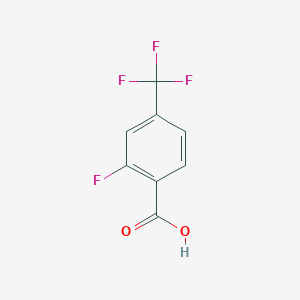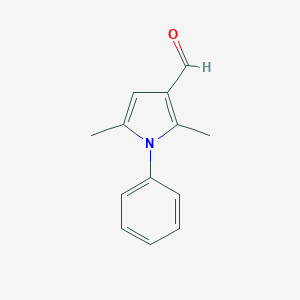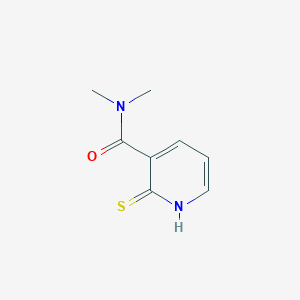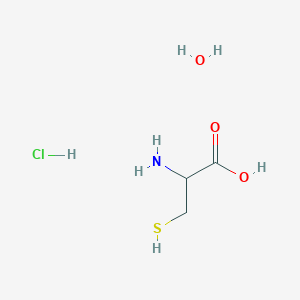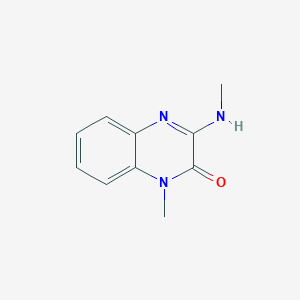
9-Acetylanthracene
Overview
Description
9-Acetylanthracene: is an organic compound with the molecular formula C16H12O . It is characterized by an acetyl group attached to the ninth position of the anthracene ring system. This compound is known for its yellow to yellow-brown crystalline appearance and is used in various scientific and industrial applications due to its unique photophysical properties .
Mechanism of Action
Target of Action
It is known that 9-acetylanthracene is used in the synthesis of luminescent moieties . These moieties can interact with various biological targets, depending on their specific structure and properties.
Mode of Action
The mode of action of this compound is primarily through its role as a precursor in the synthesis of luminescent moieties . These moieties can interact with their targets in a variety of ways, often involving the absorption and emission of light. The exact nature of these interactions would depend on the specific structure and properties of the moiety.
Biochemical Pathways
Given its use in the synthesis of luminescent moieties , it is likely that it could influence pathways related to cellular signaling and communication, where these moieties might be used as probes or markers.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of luminescent moieties . These moieties can be used to probe various biological processes, and their luminescent properties allow for the visualization of these processes in real-time. The specific effects would depend on the nature of the moiety and its target.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of luminescent moieties This suggests that 9-Acetylanthracene may interact with certain enzymes, proteins, and other biomolecules to produce these luminescent properties
Cellular Effects
Given its use in the synthesis of luminescent moieties , it may influence cell function by interacting with cellular pathways involved in fluorescence This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be used in the synthesis of luminescent moieties , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Acetylanthracene can be synthesized through the Friedel-Crafts acylation of anthracene. The procedure involves suspending purified anthracene in anhydrous benzene and adding acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at low temperatures (between -5°C and 0°C) to form a red complex, which is then hydrolyzed to yield this compound. The product is purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Acetylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol or other alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Scientific Research Applications
9-Acetylanthracene is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of luminescent moieties and fluorescent compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: It is employed in the production of dyes, agrochemicals, and organic electronic materials.
Comparison with Similar Compounds
- 2-Acetylanthracene
- 9-Anthracenecarboxaldehyde
- 9-Anthracenemethanol
- 1-Acetylpyrene
- 9-Methylanthracene
- Phenanthrene
Comparison: 9-Acetylanthracene is unique due to its specific acetyl substitution at the ninth position, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, 9-anthracenemethanol has an alcohol group instead of an acetyl group, leading to different reactivity and applications. Similarly, 1-acetylpyrene and 9-methylanthracene have variations in their substitution patterns, affecting their fluorescence and electronic properties .
Properties
IUPAC Name |
1-anthracen-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXNVJDXUHMAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229061 | |
| Record name | 9-Anthryl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-04-3 | |
| Record name | 9-Acetylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthryl methyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetylanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acetylanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthryl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-anthryl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Acetylanthracene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML7NJ26MBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-acetylanthracene?
A1: this compound has the molecular formula C16H12O and a molecular weight of 220.27 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic spectroscopic features in various techniques. Some of these include:
- UV-Vis absorption: Strong absorption bands in the UV region, with the exact positions influenced by solvent polarity. [, ]
- Fluorescence: Exhibits fluorescence, though the intensity can be weak due to efficient intersystem crossing to the triplet state. Pressure and solvent polarity significantly impact fluorescence properties. [, , ]
- Phosphorescence: Shows phosphorescence, with pressure-dependent lifetimes. []
- NMR: Proton and carbon NMR studies have been used to investigate conformational preferences and structural details, often employing lanthanide-induced shifts (LIS). [, ]
Q3: Why is this compound considered non-fluorescent in some solvents?
A3: While this compound can fluoresce, it often exhibits weak fluorescence in non-polar solvents due to efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This efficient ISC leads to a high quantum yield of triplet formation. [, ]
Q4: How does pressure impact the photophysical properties of this compound?
A4: Studies have shown that increasing pressure leads to a remarkable increase in fluorescence intensity and a red shift in the emission spectrum of this compound. This suggests pressure affects the energy gap between the lowest excited singlet and upper triplet states. [, , ]
Q5: How does the photochemical behavior of this compound differ from its regioisomers?
A5: this compound demonstrates near-quantitative triplet population upon photoexcitation, unlike its regioisomers, 1-acetylanthracene and 2-acetylanthracene. This difference arises from the relative stabilization of the 1nπ state compared to the 1ππ state in this compound, leading to a lower energy barrier for the 1ππ to 1nπ crossover and ultimately influencing the intersystem crossing rate. []
Q6: What kind of photodimerization does this compound undergo in the solid state?
A6: In inclusion compounds with specific hosts like 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol, this compound undergoes head-to-tail photodimerization upon irradiation. This reaction proceeds with varying degrees of conversion depending on the crystallographic arrangement of the guest molecules within the host framework. []
Q7: What is the role of this compound in singlet oxygen sensitization?
A7: this compound can act as a photosensitizer for the generation of singlet oxygen (1Δg). This property has been explored in photochemical reactions and in capillary electrochromatography as a detection scheme. [, ]
Q8: What photoproducts are formed in the photochemical reaction of 9-ω-bromoacetylanthracene?
A8: Irradiation of 9-ω-bromoacetylanthracene leads to the formation of 1-aceanthrenone and 9-bromoanthracene as the main photoproducts. The reaction mechanism is proposed to involve an intramolecular adduct as a key intermediate. []
Q9: What is the significance of the Mannich reaction with this compound?
A10: The Mannich reaction of this compound with various amines yields Mannich bases, which have been investigated for their potential antibacterial effects. The reaction also provides insights into the stereochemistry of the products, particularly when applied to 9,10-dihydro-9-acetylanthracene. [, ]
Q10: Can this compound be used as a building block for more complex structures?
A11: Yes, this compound can be employed in various reactions to create more complex molecules. For example, it has been used to synthesize chalcone derivatives through aldol condensation reactions with appropriate aldehydes. [, ]
Q11: What is the electrochemical behaviour of this compound?
A12: Electrochemical studies on this compound have revealed its propensity to undergo dimerization upon reduction to its anion radical. This dimerization process is reversible and has been characterized as a σ-dimer formation. [, ]
Q12: How has computational chemistry been used to study this compound?
A12: Computational chemistry has played a role in understanding various aspects of this compound, including:
- Conformational analysis: Molecular mechanics and quantum chemical calculations have been used to study the conformational preferences of this compound, particularly the twist angle of the acetyl group relative to the anthracene ring. [, ]
- Excited state dynamics: Computational methods like time-dependent density functional theory (TD-DFT) can provide insights into the excited state dynamics and help explain the observed photophysical behavior. [, ]
- Structure-property relationships: Computational tools are valuable for investigating the relationship between the molecular structure of this compound derivatives and their photophysical properties. []
- Dimerization mechanisms: DFT calculations have been employed to investigate the dimerization mechanism of the this compound anion radical, providing insights into the nature of the dimer formed (σ-dimer). []
Q13: What are the potential applications of this compound?
A13: this compound and its derivatives have potential applications in several areas, including:
- Organic light-emitting diodes (OLEDs): The luminescent properties of this compound make it a candidate for use in OLEDs. []
- Sensors: Its sensitivity to changes in its environment, such as pressure and solvent polarity, makes it potentially useful in sensor development. [, , ]
- Photocatalysts: this compound can be explored as a potential photocatalyst in organic reactions. []
- Nonlinear optics: The extended π-conjugation in this compound might offer interesting nonlinear optical properties for photonic applications. []
Q14: What is known about the material compatibility and stability of this compound?
A14: The stability of this compound is influenced by factors like:
- Oxygen: The presence of oxygen can lead to photooxidation, highlighting the importance of anaerobic conditions in certain applications. []
- Temperature: Elevated temperatures can impact its stability, particularly during synthesis or processing. []
Q15: How can the properties of this compound be modified for specific applications?
A15: The properties of this compound can be fine-tuned through:
- Chemical modification: Introducing different substituents on the anthracene ring or the acetyl group can alter its electronic structure, influencing its photophysical and electrochemical properties. [, , ]
- Cocrystallization: Forming cocrystals with carefully chosen coformers can significantly impact its solid-state packing, leading to altered photoluminescent behavior and other properties. [, ]
Q16: What are the challenges associated with utilizing this compound in practical applications?
A16: Some challenges include:
- Low fluorescence quantum yield: The relatively low fluorescence quantum yield in some cases needs to be addressed for efficient light emission in OLEDs or other applications requiring strong fluorescence. [, ]
- Stability issues: Addressing the stability concerns related to oxygen and temperature is crucial for long-term performance in various applications. [, ]
- Controlled synthesis: Developing efficient and regioselective synthetic methods for this compound and its derivatives remains important for its broader utilization. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



